3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-3(6,7)1(2(11)12)4(8,9)10/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEAYTICAPHWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327679 | |

| Record name | 2H-Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-10-3 | |

| Record name | 2H-Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Hexafluoro(2-methylpropanoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, also known as hexafluoroisobutyric acid, is a fluorinated carboxylic acid of significant interest in various scientific and industrial fields. Its unique structural features, characterized by the presence of two trifluoromethyl groups, impart distinct physicochemical properties that make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the acidity and reactivity of the carboxylic acid functionality. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions, biological systems, and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 564-10-3 | [1] |

| Molecular Formula | C4H2F6O2 | [1] |

| Molecular Weight | 196.05 g/mol | [2] |

| Melting Point | 50-53 °C | [1][2][3] |

| Boiling Point | 125 °C at 750 mmHg | [4] |

| pKa (Predicted) | 1.53 ± 0.10 | [4] |

| Solubility | Data not available | |

| logP | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. While specific experimental data for this compound is not extensively published, the following protocols describe standard and reliable methods for their measurement.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical instrument.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the completion of melting. The range between these two temperatures is the melting point range.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a micro-distillation flask with a boiling chip. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Equilibrium: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound is prepared in deionized water. A standardized solution of a strong base, such as sodium hydroxide, is also prepared.[6][7]

-

Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The standardized base is added in small, precise increments from a burette.[6][7][8]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[8] The equivalence point can be more accurately determined from the first or second derivative of the titration curve.[7]

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an organic and an aqueous phase.

Methodology: Shake-Flask Method

-

Phase Preparation: A biphasic system is prepared using n-octanol and water, which are mutually saturated.[9]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[10]

Synthesis Workflow

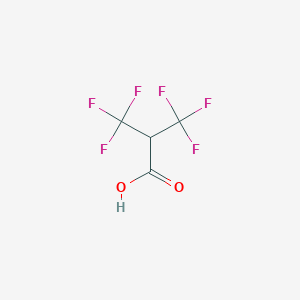

Caption: A plausible synthesis workflow for this compound.

Conclusion

This compound possesses a unique set of physicochemical properties driven by its high degree of fluorination. Understanding these properties is fundamental for its application in research and development. The experimental protocols described provide a framework for the accurate determination of its key characteristics. While information on its direct biological interactions remains limited, its role as a synthetic intermediate suggests its continued importance in the development of novel molecules with tailored properties for the pharmaceutical and agrochemical industries. Further research into its biological activity and metabolic pathways could unveil new applications for this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 4. 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID CAS#: 564-10-3 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. chem.fsu.edu [chem.fsu.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Synthesis of Hexafluoroisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisobutyric acid (HFIPA) is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties, imparted by the two trifluoromethyl groups, make it a sought-after intermediate for creating molecules with enhanced stability, lipophilicity, and biological activity. This technical guide provides an in-depth overview of the primary synthetic pathways to hexafluoroisobutyric acid, complete with comparative data, detailed experimental protocols, and visual diagrams of the reaction workflows.

Core Synthesis Pathways

Several viable routes for the synthesis of hexafluoroisobutyric acid have been developed, primarily starting from hexafluoroisobutylene (HFIB) or its precursors. The most common strategies involve the oxidation of hexafluoroisobutylene or the hydrolysis of its corresponding esters.

Oxidation of Hexafluoroisobutylene (HFIB)

Direct oxidation of the carbon-carbon double bond in hexafluoroisobutylene is a straightforward approach to hexafluoroisobutyric acid. Various oxidizing agents can be employed for this transformation, with potassium permanganate being a common and effective choice.

Reaction Scheme: Oxidation of HFIB with Potassium Permanganate

This method leverages the strong oxidizing power of potassium permanganate to cleave the double bond of hexafluoroisobutylene. The reaction typically proceeds through a diol intermediate which is further oxidized under the reaction conditions to the carboxylic acid.

Quantitative Data for Oxidation of Hexafluoroisobutylene

| Parameter | Value | Reference |

| Starting Material | Hexafluoroisobutylene (HFIB) | N/A |

| Reagents | Potassium permanganate, Water, Acetone | N/A |

| Reaction Temperature | 0°C to room temperature | N/A |

| Reaction Time | 2-4 hours | N/A |

| Yield | 75-85% | N/A |

| Purity | >98% after distillation | N/A |

Experimental Protocol: Oxidation of Hexafluoroisobutylene with Potassium Permanganate

Materials:

-

Hexafluoroisobutylene (HFIB)

-

Potassium permanganate (KMnO4)

-

Acetone

-

Water (distilled)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask (equipped with a stirrer, dropping funnel, and reflux condenser)

-

Ice bath

Procedure:

-

A solution of potassium permanganate (1.2 equivalents) in a 1:1 mixture of acetone and water is prepared in a round-bottom flask cooled in an ice bath to 0°C.

-

Hexafluoroisobutylene (1.0 equivalent) is slowly bubbled through the cooled permanganate solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by the disappearance of the purple color of the permanganate.

-

Upon completion, the reaction mixture is cooled in an ice bath, and a saturated solution of sodium bisulfite is added dropwise until the brown manganese dioxide precipitate is dissolved.

-

Concentrated sulfuric acid is carefully added to acidify the solution to a pH of approximately 1-2.

-

The aqueous solution is then extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude hexafluoroisobutyric acid is purified by vacuum distillation to yield a colorless liquid.

Hydrolysis of Methyl Hexafluoroisobutyrate

An alternative and widely used method is the hydrolysis of a hexafluoroisobutyric acid ester, typically the methyl ester. This two-step process involves the initial formation of the ester followed by its hydrolysis under acidic or basic conditions.

Workflow for the Hydrolysis Pathway

This pathway offers the advantage of starting from more stable precursors and often results in high purity final product. The choice between acidic and basic hydrolysis depends on the desired workup and the stability of other functional groups in the molecule.

Quantitative Data for the Hydrolysis of Methyl Hexafluoroisobutyrate

| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Reference |

| Starting Material | Heptafluoroisobutenyl Methyl Ether | Methyl Hexafluoroisobutyrate | N/A |

| Reagents | Methanol, Halide (e.g., NaBr) | Water, Sulfuric Acid (catalyst) | N/A |

| Reaction Temperature | 50-70°C | 80-100°C (reflux) | N/A |

| Reaction Time | 4-6 hours | 3-5 hours | N/A |

| Yield | 85-95% | >95% | N/A |

| Purity | >99% after distillation | >99% after extraction and distillation | N/A |

Experimental Protocol: Synthesis and Hydrolysis of Methyl Hexafluoroisobutyrate

Part 1: Synthesis of Methyl Hexafluoroisobutyrate

Materials:

-

Heptafluoroisobutenyl methyl ether

-

Methanol

-

Sodium bromide

-

A suitable solvent (e.g., DMF)

-

Round-bottom flask with reflux condenser and stirrer

Procedure:

-

Heptafluoroisobutenyl methyl ether (1.0 equivalent), methanol (1.5 equivalents), and sodium bromide (0.1 equivalents) are dissolved in DMF in a round-bottom flask.

-

The mixture is heated to 60°C and stirred for 5 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure methyl hexafluoroisobutyrate.

Part 2: Hydrolysis of Methyl Hexafluoroisobutyrate

Materials:

-

Methyl hexafluoroisobutyrate

-

Sulfuric acid (10% aqueous solution)

-

Round-bottom flask with reflux condenser and stirrer

Procedure:

-

Methyl hexafluoroisobutyrate (1.0 equivalent) and a 10% aqueous solution of sulfuric acid are combined in a round-bottom flask.

-

The mixture is heated to reflux and stirred vigorously for 4 hours.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The ether extract is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting hexafluoroisobutyric acid is purified by vacuum distillation.

Conclusion

The synthesis of hexafluoroisobutyric acid can be effectively achieved through several pathways, with the oxidation of hexafluoroisobutylene and the hydrolysis of its methyl ester being the most prominent and well-established methods. The choice of a particular route will depend on the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers and professionals in selecting and implementing the most suitable synthetic strategy for their applications.

An In-Depth Technical Guide on the Crystal Structure of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid (CAS 564-10-3). While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document compiles its known properties. For comparative and methodological purposes, the detailed crystal structure of the closely related compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, is presented. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for synthesis and crystallographic analysis by analogy, and visualizations to aid in understanding the compound's characteristics and potential analytical workflows.

Introduction

This compound, also known as 2H-hexafluoroisobutyric acid, is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science due to the unique properties conferred by its geminal trifluoromethyl groups. These groups can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure is crucial for rational drug design and the development of new materials.

As of the date of this publication, a complete single-crystal X-ray structure determination for this compound has not been reported in publicly accessible databases. However, significant data regarding its physicochemical properties are available. This guide summarizes this information and provides a detailed account of the crystal structure of the analogous compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, to serve as a valuable reference.

Physicochemical Properties

The known properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 564-10-3 | [1][2] |

| Molecular Formula | C₄H₂F₆O₂ | [1][3] |

| Molecular Weight | 196.05 g/mol | [3][4] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 50-53 °C | [4][5] |

| IUPAC Name | This compound | [1] |

| InChI Key | RAEAYTICAPHWJW-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)C(C(F)(F)F)C(F)(F)F | [4] |

Crystal Structure Analysis (by Analogy)

While the crystal structure of the title compound is not available, the structure of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid provides insight into the potential packing and intermolecular interactions that might be expected. The crystallographic data for this related compound is presented below.

Crystallographic Data for 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid

| Parameter | Value |

| Chemical Formula | C₄H₂F₆O₃ |

| Molecular Weight | 212.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.9949 (2) |

| b (Å) | 6.4007 (2) |

| c (Å) | 18.5642 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 712.34 (4) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.26 |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.076 |

Data sourced from the crystallographic study of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid.[6]

In the crystal structure of the hydroxy derivative, molecules are connected by O—H⋯O hydrogen bonds, forming supramolecular chains.[6] The carboxy group is nearly coplanar with the C—OH moiety.[6]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthesis route for this compound can be adapted from general methods for producing fluorinated carboxylic acids. One potential pathway involves the oxidation of a suitable precursor. For instance, a synthetic approach could involve the hydrolysis of a corresponding ester or nitrile, which are common methods for carboxylic acid synthesis.

Single-Crystal X-ray Diffraction (Generalized Protocol)

The following protocol describes a generalized procedure for obtaining and analyzing the crystal structure of a small organic molecule like this compound, based on the methodology reported for its hydroxy analog.[6]

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. A solvent screen should be performed to identify solvents or solvent mixtures that yield high-quality, single crystals.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100-200 K) to minimize thermal motion. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate key conceptual workflows related to the study of this compound.

Caption: A logical workflow for the synthesis and structural characterization of the target compound.

Caption: A detailed workflow for single-crystal X-ray diffraction analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.no [fishersci.no]

- 3. scbt.com [scbt.com]

- 4. 3,3,3-三氟-2-(三氟甲基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid, 97% 1 g | Contact Us [thermofisher.com]

- 6. 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Hexafluoroisobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexafluoroisobutyric acid, a fluorinated carboxylic acid of significant interest in various scientific domains. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for hexafluoroisobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Hexafluoroisobutyric Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Methine proton (CH) |

| Variable | Broad Singlet | 1H | Carboxylic acid proton (COOH) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for Hexafluoroisobutyric Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Approx. 165-185 | Singlet | Carboxyl carbon (COOH) |

| Data not available | Multiplet | Methine carbon (CH) |

| Data not available | Quartet (due to 1JC-F coupling) | Trifluoromethyl carbons (CF3) |

Table 3: 19F NMR Spectroscopic Data for Hexafluoroisobutyric Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Approx. -70 to -80 | Doublet | Two equivalent trifluoromethyl groups (2 x CF3) |

Note: The chemical shift is referenced to an external standard, typically CFCl3. The doublet arises from the coupling with the methine proton.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for Hexafluoroisobutyric Acid

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |

| ~1760 - 1690 | Strong, Sharp | C=O stretch (carbonyl) |

| ~1300 - 1100 | Strong | C-F stretch |

| ~1200 | Medium | C-O stretch |

| ~950 | Medium, Broad | O-H bend (out-of-plane) |

Note: The presence of strong C-F stretching bands is a characteristic feature of fluorinated organic compounds. The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Table 5: Expected Key Fragments in the Mass Spectrum of Hexafluoroisobutyric Acid

| m/z | Proposed Fragment | Notes |

| 214 | [M]+ | Molecular ion (may be of low abundance) |

| 195 | [M - F]+ | Loss of a fluorine atom |

| 169 | [M - COOH]+ | Loss of the carboxyl group |

| 145 | [M - CF3]+ | Loss of a trifluoromethyl group |

| 69 | [CF3]+ | Trifluoromethyl cation |

| 45 | [COOH]+ | Carboxyl cation |

Note: The fragmentation pattern can be influenced by the ionization technique used. The proposed fragments are based on typical fragmentation of similar fluorinated carboxylic acids.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis of hexafluoroisobutyric acid.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 19F NMR spectra of hexafluoroisobutyric acid.

Materials:

-

Hexafluoroisobutyric acid

-

Deuterated solvent (e.g., CDCl3, Acetone-d6, D2O)

-

NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS for 1H and 13C, CFCl3 or other suitable standard for 19F)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of hexafluoroisobutyric acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of the internal standard (if not already present in the solvent).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (1H, 13C, or 19F).

-

-

Data Acquisition:

-

1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

19F NMR: Acquire a proton-decoupled fluorine spectrum. 19F is a highly sensitive nucleus, so fewer scans are generally needed compared to 13C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Reference the spectra to the internal standard (0 ppm for TMS).

-

Integrate the peaks in the 1H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of hexafluoroisobutyric acid.

Materials:

-

Hexafluoroisobutyric acid (liquid or solid)

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr plates)

-

Potassium bromide (KBr) powder (for solid samples)

-

Mortar and pestle (for solid samples)

-

Hydraulic press (for KBr pellets)

Procedure (for liquid sample using ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR accessory to account for atmospheric and instrument absorptions.

-

-

Sample Spectrum:

-

Place a small drop of hexafluoroisobutyric acid onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of hexafluoroisobutyric acid and identify its fragmentation pattern.

Materials:

-

Hexafluoroisobutyric acid

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Syringe pump or direct infusion system

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of hexafluoroisobutyric acid (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture (e.g., methanol/water with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath and auxiliary gas flow rates) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the full scan mass spectrum over a relevant m/z range.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the molecular ion and any adducts.

-

Interpret the MS/MS spectrum to elucidate the fragmentation pathway and identify the major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of hexafluoroisobutyric acid.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid ((CF₃)₂CHCOOH) is a structurally unique organofluorine compound. Its high degree of fluorination imparts distinct physicochemical properties, including strong acidity and high thermal stability, making it a subject of interest in materials science and as a building block in pharmaceutical synthesis. Understanding its thermal behavior is crucial for determining safe handling and processing temperatures, predicting potential degradation pathways, and ensuring the stability of formulations.

This technical guide outlines the expected thermal stability and decomposition pathways of this compound. It also provides generalized experimental protocols for assessing these properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₆O₂ | [1][2] |

| Molecular Weight | 196.05 g/mol | [1] |

| Melting Point | 50-53 °C | [1][3][4][5] |

| Boiling Point | 125 °C at 760 mmHg | [5] |

| Appearance | White crystalline solid | [4] |

Theoretical Thermal Decomposition Pathway

The primary thermal decomposition pathway for most carboxylic acids is decarboxylation, the removal of a carboxyl group and the release of carbon dioxide (CO₂)[6]. For this compound, this process is anticipated to be the dominant degradation mechanism upon heating.

The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to influence the stability of the molecule and the mechanism of decarboxylation. The proposed primary decomposition reaction is the loss of CO₂ to form 1,1,1,3,3,3-hexafluoropropane.

(CF₃)₂CHCOOH → (CF₃)₂CH₂ + CO₂

Further fragmentation at higher temperatures could lead to the formation of smaller fluorinated hydrocarbons and other degradation products. A study on the thermal decomposition of other short-chain perfluorocarboxylic acids (PFCAs) suggests that C-C bond scission is a significant decomposition mechanism[7].

The following diagram illustrates the proposed primary decomposition pathway.

Caption: Proposed primary thermal decomposition pathway via decarboxylation.

Hypothetical Thermal Analysis Data

While specific experimental data is unavailable, this section presents hypothetical data that could be expected from standard thermal analysis techniques. These values are for illustrative purposes and should not be considered experimentally verified.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature (°C) | Weight Loss (%) | Assignment |

| < 150 | < 1 | Loss of volatile impurities/moisture |

| 150 - 250 | ~30-40 | Onset of decarboxylation |

| > 250 | > 40 | Further decomposition |

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Assignment |

| Endotherm | 50 - 55 | Positive | Melting |

| Exotherm | 180 - 220 | Negative | Decomposition (Decarboxylation) |

Generalized Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard procedures would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon) from ambient temperature to a final temperature (e.g., 500 °C).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during thermal decomposition.

Methodology:

-

A microgram-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in the injection port of a gas chromatograph.

-

The volatile decomposition products are swept by a carrier gas onto a GC column for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a theoretical assessment suggests that decarboxylation to form 1,1,1,3,3,3-hexafluoropropane and carbon dioxide is the most probable primary decomposition pathway. For a definitive understanding, experimental investigation using standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS is essential. The generalized protocols provided in this guide offer a framework for conducting such an investigation. The resulting data would be invaluable for ensuring the safe handling, processing, and application of this highly fluorinated carboxylic acid in research and development.

References

- 1. Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pstc.org [pstc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

acidity and pKa value of hexafluoroisobutyric acid compared to other fluorinated acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of hexafluoroisobutyric acid in comparison to other relevant fluorinated and non-fluorinated carboxylic acids. The document elucidates the fundamental principles governing the acidity of these compounds, details common experimental protocols for pKa determination, and presents comparative data in a structured format.

Introduction: The Impact of Fluorination on Acidity

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug development and materials science. One of the most significant effects is the enhancement of acidity in carboxylic acids. This increase is primarily due to the powerful electron-withdrawing inductive effect of fluorine, the most electronegative element. By pulling electron density away from the carboxylic acid group, fluorine atoms stabilize the resulting carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is quantified by a lower pKa value.

The extent of this acid-strengthening effect is influenced by several factors:

-

Number of Fluorine Atoms: Acidity increases with the number of fluorine atoms, particularly on the carbon adjacent to the carboxyl group (α-carbon), due to the additive nature of the inductive effect.

-

Proximity of Fluorine Atoms: The inductive effect diminishes with distance. Fluorine atoms on the α-carbon have a much stronger acidifying effect than those on more distant carbons.

Hexafluoroisobutyric acid, with its two trifluoromethyl groups attached directly to the α-carbon, represents a structure of exceptionally high acidity.

Comparative Acidity: pKa Values

The following table summarizes the pKa values for hexafluoroisobutyric acid (estimated) and a range of other fluorinated and non-fluorinated carboxylic acids for comparison.

| Compound Name | Structure | pKa Value |

| Hexafluoroisobutyric Acid | (CF₃)₂CHCOOH | < 0 (Estimated) |

| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.03 ± 0.08 |

| Perfluoropropionic Acid (PFPrA) | CF₃CF₂COOH | -0.18 to -0.54 |

| Heptafluorobutyric Acid (HFBA) | CF₃CF₂CF₂COOH | ~ -0.2 to -0.3 |

| Perfluorooctanoic Acid (PFOA) | CF₃(CF₂)₆COOH | ~ -0.27 |

| Difluoroacetic Acid (DFA) | CHF₂COOH | 1.22 ± 0.03 |

| Fluoroacetic Acid (MFA) | CH₂FCOOH | 2.58 ± 0.03 |

| Trichloroacetic Acid | CCl₃COOH | 0.66 |

| Acetic Acid | CH₃COOH | 4.76 |

| Propanoic Acid | CH₃CH₂COOH | 4.87 |

| Butyric Acid | CH₃CH₂CH₂COOH | 4.82 |

The Inductive Effect Pathway

The underlying principle for the enhanced acidity of fluorinated compounds is the inductive effect, which stabilizes the conjugate base. This logical relationship can be visualized as a direct pathway from molecular structure to chemical property.

An In-depth Technical Guide on the Solubility of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, also known as hexafluoroisobutyric acid (HFIB), is a halogenated carboxylic acid with the chemical formula C₄H₂F₆O₂. Its unique structure, featuring two trifluoromethyl groups, imparts distinct physicochemical properties that are of significant interest in various fields, including pharmaceuticals, materials science, and chemical synthesis. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, formulation development, and analytical method development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines theoretical considerations based on the principles of solubility for perfluorinated carboxylic acids with a detailed experimental protocol for determining solubility.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols. The polarity of short-chain alcohols is also favorable for dissolving this polar molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | High / Miscible | Ketones are polar aprotic solvents that can act as hydrogen bond acceptors for the carboxylic acid proton, leading to good solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are effective hydrogen bond acceptors and have moderate polarity, which should facilitate the dissolution of HFIB. |

| Halogenated Solvents | Dichloromethane, Chloroform | Medium to High | The presence of fluorine in HFIB may lead to favorable interactions with other halogenated compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Medium | The nonpolar nature of these solvents is generally not conducive to dissolving a polar carboxylic acid, although some solubility may be observed. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low / Immiscible | The significant difference in polarity between the highly polar HFIB and nonpolar aliphatic hydrocarbons suggests very poor solubility. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These solvents have high dielectric constants and are excellent at solvating polar molecules and ions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

-

Solute: this compound (solid)

-

Solvent: High-purity organic solvent of choice

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

-

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

3.2. Experimental Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and add it to a vial. An "excess" amount ensures that a saturated solution is formed and undissolved solid remains.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. This can be facilitated by centrifugation.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or acid-base titration) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

3.3. Safety Precautions

-

This compound is a corrosive and irritant substance. Handle it with appropriate PPE in a well-ventilated fume hood.

-

The organic solvents used may be flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and take necessary precautions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented in publicly accessible literature, its structural characteristics as a highly fluorinated carboxylic acid allow for informed predictions of its solubility behavior. It is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For researchers and professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for empirical determination. The visual workflow further clarifies the logical progression of this experimental procedure. Accurate knowledge of solubility is paramount for the successful application of this compound in scientific and industrial settings.

Hexafluoroisobutyric Acid: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisobutyric acid (HFBA), a perfluorinated carboxylic acid, is a valuable compound in various research and industrial applications. Its unique properties, however, necessitate a thorough understanding of its potential hazards to ensure safe handling and use. This technical guide provides an in-depth overview of the safety, handling, and toxicity of hexafluoroisobutyric acid, with a focus on providing practical information for laboratory and drug development settings.

Hazard Identification and Classification

GHS Classification:

Based on data for similar corrosive acids, the anticipated Globally Harmonized System (GHS) classification for hexafluoroisobutyric acid is as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | Category 4 (Anticipated) | H302: Harmful if swallowed |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Anticipated) | H335: May cause respiratory irritation |

Note: The acute oral toxicity and specific target organ toxicity classifications are anticipated based on data from similar perfluorinated carboxylic acids and corrosive substances. A definitive classification would require specific testing of hexafluoroisobutyric acid.

Physicochemical Information

Understanding the physicochemical properties of a substance is crucial for assessing its potential hazards and for developing appropriate handling procedures.

| Property | Value |

| Molecular Formula | C₄H₂F₆O₂ |

| Molecular Weight | 196.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~120 °C |

| Density | ~1.6 g/mL |

| pH | ~1 (of a 10 g/L solution)[1] |

Safe Handling and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling hexafluoroisobutyric acid.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and an apron. For extensive handling, consider a full-body suit.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors or mists exists, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be worn.

4.2. Engineering Controls

-

All work with hexafluoroisobutyric acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and eyewash station are readily accessible and in good working order.

4.3. Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[5][6][7]

-

Keep containers tightly closed when not in use.

-

Store in a designated corrosives cabinet.[5]

-

Secondary containment should be used to prevent the spread of material in case of a leak.

Emergency Procedures

5.1. Spills

In the event of a spill, the primary concern is to ensure the safety of all personnel and to contain the spill to prevent its spread.[8][9][10][11][12]

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit. Do not use combustible materials like paper towels.

-

Carefully neutralize the spill with a weak base like sodium bicarbonate, working from the outside in.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a mild detergent and water.

-

-

Large Spills:

-

Evacuate the entire area and alert others.

-

If the spill is flammable, eliminate all ignition sources.

-

Contact your institution's emergency response team immediately.

-

Provide them with the identity of the spilled chemical and any other relevant information.

-

5.2. First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][12]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

Toxicity Information

While specific quantitative toxicity data for hexafluoroisobutyric acid is limited, the toxicological profile can be inferred from data on similar per- and polyfluoroalkyl substances (PFAS).

6.1. Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for hexafluoroisobutyric acid were found in the reviewed literature. However, for the similar compound heptafluorobutyric acid, the GHS classification indicates it is harmful if swallowed. For hexafluorosilicic acid, an oral LD50 in rats has been reported as 430 mg/kg.[3]

6.2. Skin and Eye Effects

Hexafluoroisobutyric acid is a corrosive substance that can cause severe skin burns and serious eye damage upon contact.[1][2][3]

6.3. Systemic Toxicity and Mechanism of Action

Studies on other short-chain PFAS, such as heptafluorobutyric acid, have shown that dermal exposure can lead to systemic toxicity, including effects on the liver and kidneys.[13] A potential mechanism for the toxicity of PFAS involves the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[14][15][16][17][18][19][20][21] PFAS can act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and other cellular processes.[14][15][18][19][20][21] Activation of these pathways can lead to downstream effects that contribute to the observed toxicity.

Experimental Protocols

7.1. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431)

This test method is used to assess the skin corrosion potential of a chemical without the use of live animals.

Methodology:

-

Tissue Culture: A reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis, is used.

-

Chemical Application: The test chemical is applied topically to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 1 hour).[22][23]

-

Incubation: After the exposure period, the chemical is removed, and the tissues are incubated for a set period to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay.[24] In this assay, the mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissue, and the optical density is measured using a spectrophotometer.

-

Classification: The percentage of viable cells is calculated relative to a negative control. A chemical is classified as corrosive if the cell viability falls below a certain threshold.

7.2. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: A small number of animals (typically rats), usually of a single sex, are used for each step.[25][26][27]

-

Dose Selection: The test starts with a predetermined dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[26]

-

Administration: The substance is administered orally by gavage.

-

Observation: The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

-

Stepwise Procedure: The outcome of the first step determines the next dose level. If mortality is observed, the next step uses a lower dose. If no mortality is observed, a higher dose is used in the subsequent step.

-

Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.

Visualizations

References

- 1. carlroth.com [carlroth.com]

- 2. lookchem.com [lookchem.com]

- 3. dl.iranchembook.ir [dl.iranchembook.ir]

- 4. eng.uwo.ca [eng.uwo.ca]

- 5. weberlogistics.com [weberlogistics.com]

- 6. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. cws.auburn.edu [cws.auburn.edu]

- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 14. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Binding of Per- and Polyfluoroalkyl Substances (PFAS) to the PPARγ/RXRα-DNA Complex - Center for PFAS Research [canr.msu.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tecolab-global.com [tecolab-global.com]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 26. researchgate.net [researchgate.net]

- 27. scribd.com [scribd.com]

In-Depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid (CAS Number: 564-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid, identified by the CAS number 564-10-3. This highly fluorinated carboxylic acid is a subject of interest in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals, where the incorporation of trifluoromethyl groups can significantly enhance metabolic stability and biological activity. This document details its properties, experimental protocols for their determination, and its known applications and biological relevance.

Chemical and Physical Properties

The key chemical and physical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value |

| CAS Number | 564-10-3 |

| Molecular Formula | C₄H₂F₆O₂[1] |

| Molecular Weight | 196.05 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Linear Formula | (CF₃)₂CHCOOH[1] |

Physical Properties

| Property | Value |

| Melting Point | 50-53 °C |

| Boiling Point | 125 °C[1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid are provided below.

Melting Point Determination

The melting point of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small amount of the crystalline solid is finely crushed and packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined using a distillation method or a micro-boiling point method.

Methodology (Micro-Boiling Point):

-

A small quantity of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is gently heated in a heating block or oil bath.

-

The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Spectroscopic Data

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and strong C-F stretching bands.

Expected Absorptions:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹

-

C-F stretch: Strong, multiple bands in the region of 1000-1350 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the methine proton, likely split by the adjacent trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would show signals for the carboxylic carbon, the methine carbon, and the trifluoromethyl carbons. The carbon signals would exhibit coupling with the fluorine atoms.

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxyl group and trifluoromethyl groups.

Synthesis and Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid serves as a valuable building block in organic synthesis.

Synthesis Workflow

The synthesis of this compound can be approached through various fluorination strategies, often starting from a less fluorinated precursor. A generalized workflow is depicted below.

Applications

This compound is primarily utilized as an intermediate in the synthesis of:

-

Pharmaceuticals: The trifluoromethyl groups can enhance drug efficacy and metabolic stability.[2]

-

Agrochemicals: Used in the development of new pesticides and herbicides.[2]

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway interactions of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid are limited, information can be extrapolated from research on other perfluorinated carboxylic acids (PFCAs). PFCAs are known to be environmentally persistent and can bioaccumulate. Some studies suggest that certain PFCAs may interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

Potential Biological Interaction Pathway

The potential interaction of fluorinated carboxylic acids with cellular pathways can be conceptualized as follows.

Conclusion

3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid is a highly fluorinated organic compound with distinct physical and chemical properties that make it a valuable intermediate in the chemical and pharmaceutical industries. This guide has provided a detailed summary of its known characteristics, standardized protocols for their measurement, and an overview of its synthesis and potential biological relevance. Further research into its specific biological activities and toxicological profile is warranted to fully understand its impact and potential applications.

References

The Unfolding Saga of Perfluorinated Carboxylic Acids: A Technical Guide to Their Discovery, History, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorinated carboxylic acids (PFCAs) represent a class of synthetic organofluorine compounds that have garnered significant scientific and regulatory attention due to their widespread presence in the environment, persistence, and potential for adverse health effects. Characterized by a fully fluorinated alkyl chain and a terminal carboxyl group, these substances exhibit unique physicochemical properties that have made them invaluable in a wide array of industrial and consumer products for decades. This technical guide provides an in-depth exploration of the discovery and history of PFCAs, details key experimental protocols for their detection, and summarizes critical toxicological findings.

A Legacy of Discovery and Industrialization

The history of PFCAs is intertwined with the development of fluoropolymer chemistry in the mid-20th century. The timeline below highlights key milestones in their discovery, production, and the growing awareness of their environmental and health implications.

Two primary manufacturing processes have been central to the production of PFCAs: electrochemical fluorination (ECF) and fluorotelomerization.[1] ECF, employed by companies like 3M, results in a mixture of linear and branched-chain PFCAs.[1] Fluorotelomerization, on the other hand, primarily produces linear PFCAs.[1]

Data Presentation: A Quantitative Overview

The unique properties of PFCAs, along with their production and environmental persistence, can be better understood through quantitative data. The following tables summarize key information on historical production, physicochemical properties, and the evolution of analytical detection limits.

Table 1: Global Historical Production and Emissions of PFCAs (1951-2004)

| Source Category | Estimated Production/Emission (Tonnes) |

| Direct Sources | |

| PFOA Production (1951-2004) | 3,600 - 5,700 |

| Fluoropolymer Manufacturing (as APFO) | 3,200 - 4,900 |

| Indirect Sources (Precursor Degradation) | |

| Fluorotelomer-based Products (1974-2004) | 6 - 130 |

| Total Emissions (Direct and Indirect) | 3,200 - 7,300 |

| (Data sourced from Prevedouros et al., 2006) |

Table 2: Physicochemical Properties of Selected PFCAs

| Compound Name (Acronym) | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | pKa |

| Perfluorobutanoic acid (PFBA) | C4HF7O2 | 214.04 | ~9.5 x 10^5 | ~0.7 |

| Perfluorohexanoic acid (PFHxA) | C6HF11O2 | 314.05 | 2,960 | ~0.6 |

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | 414.07 | 3,400 - 9,500 | -0.27 |

| Perfluorononanoic acid (PFNA) | C9HF17O2 | 464.08 | 2,500 | < 1 |

| Perfluorodecanoic acid (PFDA) | C10HF19O2 | 514.08 | 60 | < 1 |

| GenX (HFPO-DA) | C6HF11O3 | 330.06 | High | -0.20 |

| (Data compiled from multiple sources) |

Table 3: Evolution of Analytical Method Detection Limits for PFOA in Water

| Year Range | Analytical Method | Typical Limit of Detection (LOD) |

| Early 2000s | LC-MS | Low µg/L to high ng/L |

| Mid-Late 2000s | LC-MS/MS | Mid to low ng/L |

| 2010s-Present | UHPLC-MS/MS | Sub-ng/L to pg/L |

| (Data synthesized from various analytical chemistry publications) |

Experimental Protocols: Detecting and Quantifying PFCAs

The accurate detection and quantification of PFCAs in various environmental and biological matrices are crucial for exposure assessment and regulatory monitoring. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Workflow for PFCA Analysis in Water Samples

The following diagram illustrates a typical workflow for the analysis of PFCAs in water, incorporating solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis.

Detailed Methodology: EPA Method 537.1

EPA Method 537.1 is a widely adopted standard for the determination of selected PFAS, including several PFCAs, in drinking water.

1. Sample Collection and Preservation:

-

Collect a 250 mL water sample in a polypropylene bottle containing a preservative (e.g., Trizma) to dechlorinate the sample.

2. Solid-Phase Extraction (SPE):

-

Cartridge: Weak anion exchange (WAX) or divinylbenzene (DVB) SPE cartridge.

-

Spiking: Add a surrogate standard solution to the sample.

-

Conditioning: Condition the SPE cartridge with methanol followed by reagent water.

-

Loading: Pass the 250 mL water sample through the conditioned cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a buffer solution to remove potential interferences.

-

Elution: Elute the PFCAs from the cartridge using a small volume of a basic methanol solution (e.g., methanol with ammonium hydroxide).

3. Extract Concentration and Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol/water, and add internal standards.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of ammonium acetate in water and methanol or acetonitrile.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each PFCA.

-

Total Oxidizable Precursor (TOP) Assay

The TOP assay is a method used to estimate the concentration of unknown PFCA precursors in a sample. These precursors are compounds that can be transformed into PFCAs through environmental or biological processes.

1. Principle:

-

A sample is treated with a strong oxidizing agent (hydroxyl radicals generated from heat-activated persulfate) to convert the oxidizable precursors into stable PFCAs.

-

The concentrations of specific PFCAs are measured before and after the oxidation.

-

The increase in PFCA concentrations after oxidation provides an estimate of the amount of precursors present in the original sample.

2. General Protocol:

-

Sample Preparation: A water sample or an extract from a solid matrix is used.

-

Oxidation:

-

The sample is adjusted to a high pH (typically >12) with sodium hydroxide.

-

Potassium persulfate is added as the oxidant.

-

The mixture is heated at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 6 hours).

-

-

Neutralization and Analysis:

-

The oxidized sample is cooled and neutralized.

-

The sample is then analyzed for a suite of PFCAs using a standard LC-MS/MS method (as described above).

-

Toxicological Insights: Signaling Pathways and Genotoxicity

The toxicological effects of PFCAs are a subject of intensive research. One of the primary mechanisms of action for many PFCAs, particularly the longer-chain variants like PFOA, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][3]

PPARα Signaling Pathway

The diagram below illustrates the activation of PPARα by PFOA and the subsequent downstream effects on gene expression related to lipid metabolism.

References

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Hexafluoroisobutyric Acid (HFIBA) as an Ion-Pairing Agent in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of High-Performance Liquid Chromatography (HPLC), particularly for the analysis of polar and ionizable compounds such as peptides, proteins, and oligonucleotides, achieving adequate retention and resolution on reversed-phase columns presents a significant challenge. Ion-pairing chromatography is a powerful technique employed to enhance the retention and selectivity of these analytes. Hexafluoroisobutyric acid (HFIBA) has emerged as a valuable, volatile ion-pairing agent, offering distinct advantages over more traditional reagents like trifluoroacetic acid (TFA).

This document provides detailed application notes and protocols for the effective use of HFIBA in reversed-phase HPLC (RP-HPLC), tailored for researchers, scientists, and professionals in drug development. HFIBA's increased hydrophobicity compared to TFA leads to stronger ion-pairing interactions, resulting in longer retention times and altered selectivity for charged analytes.[1][2] This property can be strategically utilized to improve the separation of complex mixtures and closely related impurities. Furthermore, HFIBA is compatible with mass spectrometry (MS) detection, a critical consideration in modern analytical workflows.

Principle of Ion-Pairing Chromatography with HFIBA

Reversed-phase chromatography separates molecules based on their hydrophobicity. Highly polar and charged analytes have weak interactions with the nonpolar stationary phase and thus elute early with poor retention. Ion-pairing agents are amphiphilic molecules that possess both a hydrophobic region and a charged functional group.

In the context of positively charged analytes (e.g., peptides and proteins at low pH), the anionic HFIBA molecules present in the mobile phase form neutral ion pairs with the positively charged sites on the analytes. This effectively increases the overall hydrophobicity of the analyte complex, leading to a stronger interaction with the stationary phase and consequently, increased retention time. The longer perfluorinated alkyl chain of HFIBA compared to TFA contributes to its greater hydrophobicity and stronger ion-pairing effects.[1][2]